tert-Butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . It is a member of the pyrrolidine family, characterized by a five-membered nitrogen-containing ring. This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate typically involves the reaction of 2-methylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed:
Oxidation: Carboxylic acids
Reduction: Saturated derivatives
Substitution: Various substituted pyrrolidines
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, particularly in the development of polymers and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group allows for the formation of covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and drug development .
Comparison with Similar Compounds
- tert-Butyl 2-methylpyrrolidine-1-carboxylate
- tert-Butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate
- tert-Butyl ®-2-ethynyl-2-methylpyrrolidine-1-carboxylate
Uniqueness: tert-Butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and binding properties. This makes it particularly useful in applications where specific interactions with biological molecules are required .
Properties
CAS No. |
1334666-51-1 |
---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
tert-butyl 2-ethynyl-2-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H19NO2/c1-6-12(5)8-7-9-13(12)10(14)15-11(2,3)4/h1H,7-9H2,2-5H3 |
InChI Key |
VGYGPHXXICPONS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCN1C(=O)OC(C)(C)C)C#C |
Origin of Product |
United States |
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